1-Hexyl-4-(2-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-hexyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVTJSKVZXGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-4-(2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-hexylpiperazine with 2-methylphenyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new piperazine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-Hexyl-4-(2-methylphenyl)piperazine is investigated for its potential therapeutic effects in the following areas:
- Anticancer Activity : Similar piperazine derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that compounds with structural similarities can disrupt critical signaling pathways in cancer cells, such as those in breast (MCF-7) and lung (A549) cancer lines .
- Neurological Disorders : The compound may interact with glutamatergic neurotransmission systems, suggesting potential applications in treating conditions like epilepsy. Compounds of this class have been identified as noncompetitive antagonists of AMPA-type glutamate receptors .
- Enzyme Inhibition : Its unique structure allows binding to active sites of various enzymes, which is crucial for developing drugs targeting specific pathways involved in diseases like cancer and neurodegenerative disorders .
Materials Science
The distinctive structure of this compound makes it a candidate for developing novel organic materials. Its electronic properties can be exploited in the creation of materials for electronic devices or sensors. The compound's stability and solubility are advantageous for formulating advanced materials with tailored properties .
Biological Studies
In biological research, this compound is used to explore:
- Receptor Binding Studies : The compound's ability to bind to specific receptors allows researchers to investigate its mechanism of action at the molecular level. This includes studying its effects on cellular signaling pathways and potential therapeutic benefits .
- Inhibition Studies : It serves as a valuable tool in enzyme inhibition assays, providing insights into the biochemical interactions that underpin its biological activity .
Case Study 1: Anticancer Properties
A study focusing on the anticancer properties of similar piperazine derivatives demonstrated significant inhibition of tumor growth in vitro. The derivatives were tested against various cancer cell lines, revealing that modifications to the piperazine ring could enhance efficacy by improving binding affinity to target proteins involved in cell proliferation .
Case Study 2: Neurological Applications
Research exploring the effects of piperazine derivatives on glutamate receptors indicated that certain modifications could lead to improved antagonistic activity against AMPA receptors. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential as a treatment for neurological disorders .
Mechanism of Action
The mechanism of action of 1-Hexyl-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Physicochemical Properties
Substituents on the piperazine ring significantly influence solubility, lipophilicity, and pKa. For example:
- Ethylene/methylene spacers : Compounds with ethylene (e.g., 8ac, 8ad) or methylene (e.g., 8j) spacers between the piperazine and core structure exhibit high aqueous solubility (>80 μM) and pKa values of 5–7 .
- Direct attachment: Compounds like 8a (N-phenylpiperazinyl group directly attached to a quinolone core) show reduced solubility (<20 μM) due to lower pKa (~3.8) .
Table 1: Physicochemical Properties of Selected Piperazine Derivatives
*Predicted based on spacer-free analogs.
Serotonin (5-HT) Receptor Interactions
- 5-HT₆ Receptor : Substitutions on the piperazine ring critically impact binding. For example, 1-(3-(benzyloxy)-2-methylphenyl)piperazine (Ki = 18–845 nM) shows variable affinity depending on substituents .
- 5-HT₁ₐ Receptor : Derivatives like p-MPPI (4-(2'-methoxyphenyl)-1-[...]piperazine) act as competitive antagonists with high selectivity (ID₅₀ = 3–5 mg/kg in vivo) .
Table 2: Receptor Binding Profiles
Metabolic Stability and Oxidation
Piperazine rings are metabolic hotspots, prone to dealkylation or oxidation . For example:
- Deethylation : Metabolites of piperazine-containing drugs often result from N-dealkylation .
- Oxidation: Manganese oxide (MnO₂) oxidizes the piperazine moiety in fluoroquinolones, leading to hydroxylation or dealkylation .
Implications for this compound :
The hexyl chain may slow metabolism compared to shorter alkyl chains, but the piperazine core remains vulnerable. Isosteric replacements (e.g., bridged piperazines) could improve stability, as seen in dopamine transporter (DAT) inhibitors .
Selectivity and Functional Outcomes
- Dopamine Transporters (DAT) : Bridged piperazines (e.g., Compound 7) retain DAT affinity (IC₅₀ = 8.0 nM) while enhancing selectivity over serotonin transporters (SERT) .
- Antipsychotic Candidates : trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines with dichlorophenyl/methylphenyl groups mimic clozapine’s D₂/D₄ affinity but lack in vivo efficacy .
Future Work :
- Synthesis and in vitro profiling for receptor binding (e.g., 5-HT, DAT).
- Metabolic studies using liver microsomes or MnO₂ oxidation assays .
- Exploration of bridged piperazine isosteres to enhance stability .
Q & A
Basic: What are the optimal synthetic routes for 1-Hexyl-4-(2-methylphenyl)piperazine, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-methylphenyl groups can be introduced via Buchwald-Hartwig amination or Ullmann coupling, while hexyl chains may be added through alkylation. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst screening : Palladium catalysts improve coupling efficiency .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns or chiral stationary phases .
Basic: How can initial biological activity screening be designed for this compound?
Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) assess affinity (IC) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC values .
Advanced: How can contradictory data on biological activity (e.g., antimicrobial vs. antiarrhythmic effects) be resolved?
Answer:
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays (e.g., carbonic anhydrase for antimicrobial activity vs. ion channel modulation for antiarrhythmic effects ).
- Structural analogs : Compare activity across derivatives to identify critical substituents (e.g., hexyl chain length or 2-methylphenyl orientation) .
- Dose-response curves : Confirm activity thresholds (e.g., MIC vs. IC) to rule off-target effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) analysis of piperazine derivatives?
Answer:
- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., hexyl vs. propyl) or aromatic groups (e.g., nitro vs. methoxy) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Crystallography : Resolve X-ray structures (e.g., monoclinic P2/c systems) to map binding conformations .
Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
Answer:
- Solubility enhancement : Use cyclodextrin complexes or salt forms (e.g., hydrochloride) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine ring oxidation) .
- BBB penetration : LogP optimization (target 2–5) via substituent modification .
Advanced: What advanced analytical techniques detect trace impurities or enantiomeric excess in this compound?
Answer:
- Chiral HPLC : Use amylose or cellulose columns to resolve enantiomers (e.g., 99% ee) .
- LC-MS/MS : Quantify impurities at ppm levels with MRM transitions .
- XRD : Confirm polymorphic forms impacting stability .
Advanced: How can in vitro toxicity be evaluated in neuronal or hepatic models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
